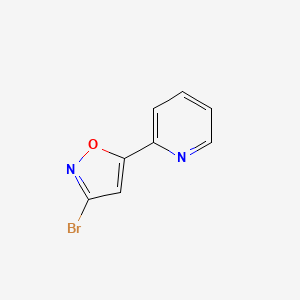

![molecular formula C8H10F3N3O3 B11715355 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

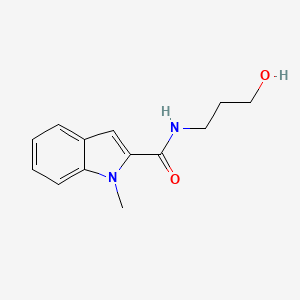

Description

Le 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole est un composé hétérocyclique appartenant à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes en synthèse organique et en chimie médicinale. Ce composé est particulièrement intéressant en raison de ses caractéristiques structurales uniques, qui incluent un groupe trifluoropropoxy et un groupe nitro lié au cycle pyrazole.

Méthodes De Préparation

La synthèse du 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole implique généralement la nitration du 1-méthylpyrazole suivie de l'introduction du groupe trifluoropropoxy. Les conditions de réaction incluent souvent l'utilisation d'acide nitrique et d'acide sulfurique fumant à des températures élevées. Les conditions optimisées pour cette synthèse impliquent une température de réaction de 90 °C et un temps de réaction de 6 heures . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle avec des conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale.

Analyse Des Réactions Chimiques

Le 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe nitro peut être substitué par des nucléophiles tels que les thiols, les phénols, les oximes, l'ammoniac et les amines.

Oxydation et réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées, tandis que le cycle pyrazole peut subir des réactions d'oxydation.

Réactions de substitution : Le groupe trifluoropropoxy peut être remplacé par d'autres substituants dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs tels que le palladium sur charbon pour les réactions de réduction, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole a plusieurs applications en recherche scientifique :

Chimie médicinale : Il sert d'échafaudage pour le développement de composés pharmaceutiques en raison de ses caractéristiques structurales uniques.

Synthèse organique : Il est utilisé comme matière de départ pour la synthèse de systèmes hétérocycliques plus complexes.

Science des matériaux : La stabilité et la réactivité du composé le rendent adapté à la mise au point de nouveaux matériaux aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole implique son interaction avec des cibles moléculaires par liaison hydrogène et interactions de van der Waals. Le groupe nitro et le groupe trifluoropropoxy jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et la spécificité du composé . Les voies impliquées comprennent les effets électrostatiques et de dispersion, qui contribuent à la réactivité et à la stabilité globales du composé.

Applications De Recherche Scientifique

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its unique structural features.

Organic Synthesis: It is used as a starting material for the synthesis of more complex heterocyclic systems.

Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro group and the trifluoropropoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved include electrostatic and dispersion effects, which contribute to the compound’s overall reactivity and stability.

Comparaison Avec Des Composés Similaires

Le 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole peut être comparé à d'autres composés similaires tels que :

Acide 1-méthyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylique : Ce composé présente une structure de cycle pyrazole similaire, mais avec des substituants différents, ce qui entraîne des variations de réactivité et d'applications.

3-Nitro-1,2,4-triazol-5-one : Un autre composé hétérocyclique contenant du nitro avec des propriétés et des applications distinctes.

La singularité du 1-Méthyl-3-nitro-5-[(3,3,3-trifluoropropoxy)méthyl]-1H-pyrazole réside dans son groupe trifluoropropoxy, qui confère des effets électroniques et stériques spécifiques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

IUPAC Name |

1-methyl-3-nitro-5-(3,3,3-trifluoropropoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O3/c1-13-6(4-7(12-13)14(15)16)5-17-3-2-8(9,10)11/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHSVDLWJZKWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])COCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)